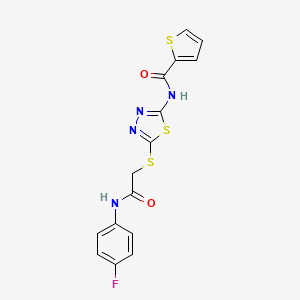
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H11FN4O2S3 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It plays a crucial role in the innate immune response and has been associated with antitumor efficacy .
Actividad Biológica
N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial activity. This article reviews its biological activity based on recent research findings, including case studies and data tables to illustrate its efficacy.
Chemical Structure and Properties
The compound features a thiophene ring fused with a thiadiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the carboxamide functionality enhances its pharmacological profile.
Structural Formula
Research indicates that thiophene carboxamide derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed IC50 values against Hep3B (Hepatocellular carcinoma) cells as low as 5.46 µM, indicating potent cytotoxicity . The mechanism involves interference with tubulin dynamics, akin to the action of known chemotherapeutics like Combretastatin A-4 (CA-4).
Case Studies
In a comparative study involving various thiophene derivatives:
- Compound 2b : IC50 = 5.46 µM
- Compound 2e : IC50 = 12.58 µM
Both compounds demonstrated significant inhibition of spheroid formation in Hep3B cells, leading to cell cycle arrest in the G2/M phase .
Data Table: Anticancer Activity of Thiophene Derivatives
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| 2b | 5.46 | Hep3B | Tubulin interaction |
| 2e | 12.58 | Hep3B | Tubulin interaction |
| CA-4 | 8.29 | Various | Tubulin interaction |
Antimicrobial Activity
Thiophene derivatives have been noted for their antimicrobial properties. The compound's structural attributes suggest potential efficacy against various pathogens.
Research Findings
A study highlighted that certain thiadiazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Specifically, compounds derived from similar structures have shown inhibition rates exceeding 30% against pathogenic strains at concentrations around 100 μg/mL .
Data Table: Antimicrobial Activity
| Compound | Target Strain | Inhibition Rate (%) at 100 μg/mL |
|---|---|---|
| N-(5-(ethylthio)-1,3,4-thiadiazol) | Xanthomonas oryzae | 30 |
| N-(5-(ethylthio)-1,3,4-thiadiazol) | Rhizoctonia solani | 56 |
Antioxidant Properties
Thiophene derivatives have also been evaluated for their antioxidant potential. For instance, one derivative exhibited a significant inhibition rate of 62% compared to ascorbic acid in ABTS assays .
Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Anticancer | IC50 values as low as 5.46 µM |
| Antimicrobial | Inhibition rates up to 56% |
| Antioxidant | Inhibition rates up to 62% |
Propiedades
IUPAC Name |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2S3/c16-9-3-5-10(6-4-9)17-12(21)8-24-15-20-19-14(25-15)18-13(22)11-2-1-7-23-11/h1-7H,8H2,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURFCCXDPMBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














